Introduction: A Molecule of Significant Therapeutic Interest
Introduction: A Molecule of Significant Therapeutic Interest
An In-depth Technical Guide to 1-methyl-3-phenyl-1H-pyrazol-5-ol (Edaravone)
1-methyl-3-phenyl-1H-pyrazol-5-ol, a pyrazolone derivative widely known in the pharmaceutical field as Edaravone, stands as a prominent structural motif in medicinal chemistry.[1] Initially synthesized through the reaction of phenylhydrazine and ethyl acetoacetate, its clinical significance has grown substantially over the decades.[1] Marketed under trade names like Radicava®, it is a potent antioxidant and free radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and for recovery after ischemic stroke.[1][2][3] This guide offers a detailed exploration of its chemical structure, synthesis, reactivity, and the mechanistic underpinnings of its therapeutic action, tailored for professionals in chemical research and drug development.
Part 1: Elucidation of the Chemical Structure
The chemical identity of 1-methyl-3-phenyl-1H-pyrazol-5-ol is defined by a five-membered heterocyclic pyrazole ring. Its formal name and structure can be deconstructed as follows:
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Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.
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Substituents:
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A methyl group (-CH₃) at the N1 position.
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A phenyl group (-C₆H₅) at the C3 position.
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A hydroxyl group (-OH) at the C5 position.
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Critical Structural Feature: Tautomerism
A crucial aspect of the pyrazol-5-ol structure is its existence in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For 1-methyl-3-phenyl-1H-pyrazol-5-ol, three principal tautomers exist in equilibrium: the OH-form (enol), the CH-form, and the NH-form.[1]
The predominance of a specific tautomer is heavily influenced by the solvent environment and physical state. For instance, in dimethyl sulfoxide (DMSO), the OH-form is often preponderant, whereas the CH-form can be the major species in less polar solvents like chloroform (CDCl₃).[1] This dynamic equilibrium is fundamental to its reactivity and biological activity.
Caption: Tautomeric forms of 1-methyl-3-phenyl-1H-pyrazol-5-ol.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are indispensable for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | PubChem[4] |
| Molecular Weight | 174.20 g/mol | PubChem[4] |
| Melting Point | 130 °C | HMDB[4] |
| Appearance | Solid | HMDB[4] |
| pKa | Dissociation constants available | IUPAC[4] |
Spectroscopic Data:
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¹H-NMR: The proton nuclear magnetic resonance spectrum is characterized by signals corresponding to the methyl protons, the aromatic protons of the phenyl ring, and the proton on the pyrazole ring. The exact chemical shifts can vary depending on the solvent and the dominant tautomeric form.
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¹³C-NMR: The carbon spectrum shows distinct signals for the methyl carbon, the carbons of the phenyl ring, and the three carbons of the pyrazole ring. The C5 carbon signal is particularly sensitive to the tautomeric equilibrium, shifting significantly between the enol (-C-OH) and keto (-C=O) forms.
Part 2: Synthesis and Chemical Reactivity
Primary Synthetic Pathway: Paal-Knorr Condensation
The most common and industrially scalable synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol involves the condensation reaction between phenylhydrazine and ethyl acetoacetate .[1] This reaction is a classic example of pyrazole synthesis and proceeds with high efficiency.
Experimental Protocol: Solvent-Free Synthesis
This method, adapted from established literature, provides a quantitative and environmentally conscious approach.[1]
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Reactant Preparation: In a suitable reaction vessel, add ethyl acetoacetate (1.1 equivalents).
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Addition of Hydrazine: Slowly add phenylhydrazine (1.0 equivalent) to the ethyl acetoacetate under constant stirring. The reaction is often exothermic, and cooling may be required to maintain control.
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Reaction: Continue stirring the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the process. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the resulting solid product is typically pure enough for many applications. For higher purity, it can be recrystallized from a suitable solvent like ethanol. This solvent-free method often yields the product in quantitative amounts.[1]
Caption: Workflow for the synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-ol.
Key Chemical Reactivity
The reactivity of the pyrazol-5-ol scaffold is centered on two main areas: the nucleophilic C4 position and the antioxidant nature of the enol group.
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Knoevenagel Condensation at C4: The methylene group (in the CH-tautomer) at the C4 position is activated by the two adjacent carbonyl/enol groups, making it a potent nucleophile. It readily participates in Knoevenagel-type condensation reactions with various aldehydes. This reaction is widely used to synthesize 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are themselves investigated for various biological activities.[5][6]
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Radical Scavenging: The therapeutic effect of Edaravone is primarily attributed to its function as a potent free radical scavenger.[7][8] The hydroxyl group of the enol tautomer can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[3][8] This process interrupts the chain reactions of oxidative stress that lead to cellular damage, particularly lipid peroxidation of cell membranes.[7]
Part 3: Applications in Drug Development
Edaravone as a Neuroprotective Agent
The approval of Edaravone for ALS by regulatory bodies marked a significant advancement in the management of this neurodegenerative disease.[8]
Mechanism of Action: While the precise mechanism in ALS is not fully elucidated, its therapeutic benefit is strongly linked to the amelioration of oxidative stress.[2][9]
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Antioxidant Activity: It directly scavenges free radicals, reducing the oxidative damage to neurons, which is a key pathological feature of ALS.[7]
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Inhibition of Lipid Peroxidation: By preventing the oxidation of lipids in cell membranes, Edaravone helps maintain cellular integrity and function.[7]
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Anti-inflammatory Effects: It has been shown to reduce the production of pro-inflammatory cytokines and mitigate the activation of microglia (the brain's immune cells), thereby dampening the inflammatory response that exacerbates neuronal damage.[7]
Caption: Mechanism of action for Edaravone as a neuroprotective agent.
Pharmacokinetics: Edaravone is administered intravenously or orally. It is highly protein-bound (about 92%) and is metabolized in the liver and kidneys into inactive sulfate and glucuronide conjugates, which are then primarily excreted in the urine.[2][9]
Conclusion
1-methyl-3-phenyl-1H-pyrazol-5-ol is more than a simple heterocyclic compound; it is a clinically validated therapeutic agent whose efficacy is rooted in its fundamental chemical structure. The tautomeric equilibrium between its enol and keto forms dictates its reactivity, enabling both its role as a versatile synthetic building block and, more importantly, its function as a potent free radical scavenger. For researchers in drug development, a thorough understanding of its structure-activity relationship, synthesis, and mechanism of action provides a powerful foundation for designing next-generation therapeutics targeting diseases underpinned by oxidative stress.
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Jaiswal, M.K. (2019). Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs. Journal of Cellular and Molecular Medicine. [Link]
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Rostami, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Scientific Reports. [Link]
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Aziz, J., et al. (2021). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Ramshini, A., et al. (2021). Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones (B). ResearchGate. [Link]
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Kleinpeter, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]
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Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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El-Sekily, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry. [Link]
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